Product packaging for 5-chloro-7-nitro-1H-indole-2,3-dione(Cat. No.:)

5-chloro-7-nitro-1H-indole-2,3-dione

Cat. No.: B7842032
M. Wt: 226.57 g/mol
InChI Key: XAZUEEVNKAGHKV-UHFFFAOYSA-N
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Description

5-chloro-7-nitro-1H-indole-2,3-dione is a synthetic isatin (1H-indole-2,3-dione) derivative, a privileged scaffold in medicinal chemistry and drug discovery . This compound is of significant interest to researchers due to its potential multi-target pharmacological profile. The indole core is known for its wide range of biological activities, and strategic substitutions, such as chloro and nitro groups at the 5 and 7 positions, are key for optimizing a compound's interaction with biological targets and enhancing its efficacy . Isatin derivatives are recognized for their anxiogenic, sedative, and anticonvulsant activities, acting as antagonists on atrial natriuretic peptide receptors. Furthermore, various derivatives have demonstrated promising antiviral and tuberculostatic activities in biological testing . The indole scaffold is a fundamental building block for the design of novel compounds targeting a broad spectrum of diseases, including cancer, neurological disorders, and infections . In anticancer research, indole-based molecules have shown potent antiproliferative activity by inhibiting key oncogenic kinases like EGFR, VEGFR-2, and BRAFV600E, which are critical pathways in cell proliferation and survival . The synthesis of related isatin derivatives often involves methods such as the bromination and oxidation of indoles using reagents like N-bromosuccinimide in dimethyl sulfoxide, followed by functionalization at specific positions . Researchers utilize this compound as a key intermediate for further synthetic elaboration, for structure-activity relationship (SAR) studies, and in high-throughput screening assays to identify new therapeutic leads. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3ClN2O4 B7842032 5-chloro-7-nitro-1H-indole-2,3-dione

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-7-nitro-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2O4/c9-3-1-4-6(5(2-3)11(14)15)10-8(13)7(4)12/h1-2H,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZUEEVNKAGHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloro 7 Nitro 1h Indole 2,3 Dione and Its Precursors

Classical Approaches for Isatin (B1672199) Synthesis Applicable to Substituted Derivatives

The foundational methods for constructing the isatin core have been established for over a century and can be adapted for the synthesis of substituted derivatives like 5-chloro-7-nitro-1H-indole-2,3-dione by utilizing appropriately substituted anilines as starting materials.

Sandmeyer Isatin Synthesis Modifications for Halogenated and Nitrated Anilines

The Sandmeyer isatin synthesis, a long-standing and reliable method, traditionally involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. biomedres.usdrugfuture.comchemicalbook.com This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin. biomedres.usorgsyn.org

For the synthesis of this compound, the logical starting material would be 4-chloro-2-nitroaniline (B28928). The general procedure, adapted from the synthesis of other substituted isatins, would involve the following steps:

Formation of the Isonitrosoacetanilide: 4-chloro-2-nitroaniline would be reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution. biomedres.us The presence of both an electron-withdrawing chloro group and a strongly deactivating nitro group on the aniline ring can influence the reactivity, potentially requiring modified reaction conditions such as elevated temperatures or longer reaction times to achieve a good yield of the corresponding isonitroso-N-(4-chloro-2-nitrophenyl)acetamide.

Acid-Catalyzed Cyclization: The isolated isonitrosoacetanilide intermediate is then treated with concentrated sulfuric acid. The temperature of this step is critical and must be carefully controlled to facilitate the intramolecular electrophilic substitution that leads to the formation of the isatin ring, while avoiding unwanted side reactions or decomposition, which can be a concern with highly nitrated compounds. orgsyn.org

A representative reaction for a substituted aniline in the Sandmeyer synthesis is the formation of bromoisatins from 3-bromoaniline, where the isonitrosoacetanilide is first formed and then cyclized with sulfuric acid. chemspider.com Similarly, 5-chloroisatin (B99725) has been synthesized from p-chloroaniline using this methodology. bdpsjournal.orgbanglajol.info While a direct synthesis of 5-chloro-7-nitroisatin from 4-chloro-2-nitroaniline via the Sandmeyer method is not extensively detailed in readily available literature, the principles of the reaction support its feasibility.

Table 1: Representative Reagents and Conditions for Sandmeyer Isatin Synthesis
StepReagentsConditionsProduct
Isonitrosoacetanilide FormationSubstituted Aniline, Chloral Hydrate, Hydroxylamine Hydrochloride, Sodium SulfateAqueous solution, heatingSubstituted Isonitrosoacetanilide
CyclizationSubstituted Isonitrosoacetanilide, Concentrated Sulfuric AcidControlled heating (e.g., 60-80°C)Substituted Isatin

Stolle Isatin Synthesis and its Adaptation for this compound

The Stolle synthesis provides an alternative route to isatins, particularly for N-substituted derivatives. chemicalbook.comorgsyn.org The reaction proceeds by the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride. dergipark.org.trijcmas.com

To apply this method for the synthesis of this compound, 4-chloro-2-nitroaniline would be the starting precursor. The key steps would be:

Amide Formation: Reaction of 4-chloro-2-nitroaniline with oxalyl chloride would yield N-(4-chloro-2-nitrophenyl)oxalyl chloride. The presence of the deactivating nitro group might necessitate harsher conditions to drive this acylation.

Friedel-Crafts Cyclization: The resulting acyl chloride would then be subjected to an intramolecular Friedel-Crafts reaction catalyzed by a strong Lewis acid. The regioselectivity of this cyclization is crucial. The electron-withdrawing nature of both the chloro and nitro groups would direct the cyclization to the carbon atom ortho to the amino group and meta to the nitro group.

Challenges in this approach could arise from the reduced nucleophilicity of the aniline starting material and the deactivated nature of the aromatic ring towards electrophilic substitution in the cyclization step.

Martinet Isatin Synthesis Strategies

The Martinet synthesis involves the reaction of an aniline with an oxomalonate ester or its hydrate in the presence of an acid. This condensation typically forms a 3-(3-hydroxy-2-oxindole)carboxylic acid derivative, which can then be oxidatively decarboxylated to the desired isatin. researchgate.netwikipedia.org

Adapting this synthesis for this compound would again start with 4-chloro-2-nitroaniline. The reaction with diethyl oxomalonate, for instance, would be expected to proceed, although the deactivated nature of the aniline would likely require forcing conditions. The subsequent cyclization and oxidation steps would then lead to the formation of the isatin ring. This method's applicability can be limited by the availability and reactivity of the substituted aniline.

Direct Functionalization Routes to Incorporate Chloro and Nitro Moieties

An alternative strategy to the classical methods involves starting with a simpler, pre-formed isatin molecule and introducing the chloro and nitro substituents in subsequent steps. This approach relies on the principles of electrophilic aromatic substitution on the isatin nucleus.

Regioselective Nitration of Halogenated Isatins

This approach would begin with the synthesis of 5-chloroisatin, which is readily prepared from 4-chloroaniline via the Sandmeyer synthesis. bdpsjournal.orgbanglajol.info The subsequent step is the regioselective nitration of 5-chloroisatin. Electrophilic substitution on the isatin ring is known to be influenced by the existing substituents. The nitration of unsubstituted isatin with a mixture of nitric and sulfuric acid is reported to yield 5-nitroisatin (B147319).

For 5-chloroisatin, the directing effects of the chloro group (ortho, para-directing) and the deactivating effect of the isatin core itself will determine the position of the incoming nitro group. The nitration would likely be directed to the 7-position, which is ortho to the activating amino group (in the enol form) and para to the chloro group. Careful control of the reaction conditions, such as the concentration of the nitrating agent and the temperature, would be crucial to achieve the desired this compound and avoid the formation of other isomers or dinitrated products.

Table 2: Potential Direct Functionalization Routes
Starting MaterialReagentsExpected Product
5-ChloroisatinConcentrated Nitric Acid, Concentrated Sulfuric AcidThis compound
7-NitroisatinChlorinating Agent (e.g., SO2Cl2, Cl2)This compound

Halogenation of Nitro-Substituted Isatins

Conversely, one could start with a nitro-substituted isatin and introduce the chloro group. The synthesis of 7-nitroisatin, while less common than the 5-nitro isomer, can be achieved. The subsequent chlorination of 7-nitroisatin would then be performed. The strongly deactivating nitro group at the 7-position would direct the incoming electrophile (the chloronium ion or its equivalent) to the 5-position.

The chlorination of isatin itself can lead to 5-chloro- and 5,7-dichloroisatin. researchgate.net This suggests that the 5-position is susceptible to halogenation. Therefore, the chlorination of 7-nitroisatin presents a plausible route to this compound. The choice of chlorinating agent and reaction conditions would be critical to ensure regioselectivity and prevent over-halogenation.

Modern and Sustainable Synthetic Approaches for this compound

Recent advancements in synthetic organic chemistry have focused on improving the efficiency, safety, and environmental impact of chemical processes. For complex molecules like this compound, these modern approaches aim to reduce reaction times, increase yields, and minimize the use of hazardous materials, moving away from traditional methods that often require harsh conditions and produce significant waste.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. nih.gov By utilizing microwave radiation to heat reactants directly and efficiently, this method can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. nih.gov

For the synthesis of isatin derivatives, microwave irradiation can be applied to key steps such as cyclization and condensation reactions. nih.govmdpi.com While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the literature, the general principles are highly applicable. For instance, the acid-catalyzed cyclization of a corresponding isonitrosoacetanilide precursor could be significantly enhanced. The controlled and rapid heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating, leading to cleaner reactions with fewer by-products. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Isatin Derivatives

Parameter Conventional Heating Microwave-Assisted Synthesis (MAOS)
Reaction Time Hours to Days Minutes to Hours nih.gov
Energy Efficiency Low (bulk heating) High (direct molecular heating)
Yield Variable, often moderate Generally higher mdpi.com
Side Reactions More prevalent due to prolonged heating Minimized due to shorter reaction times

| Applicability | Widely used | Increasingly adopted for heterocyclic synthesis nih.gov |

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves exploring catalyst-free reactions and the use of environmentally benign solvents.

One of the classical routes to isatins is the Sandmeyer synthesis, which involves the cyclization of an isonitrosoacetanilide using a strong acid like concentrated sulfuric acid. researchgate.net This method, while effective, poses significant environmental and safety risks due to the corrosive and hazardous nature of the acid. Modern protocols seek to replace such harsh reagents.

Catalyst-free approaches, often conducted under thermal or microwave conditions, are gaining traction. rsc.orgrsc.org For instance, certain cycloaddition reactions to form heterocyclic systems can proceed without a catalyst, relying on the inherent reactivity of the starting materials. rsc.org While direct catalyst-free synthesis of the isatin core is challenging, developing protocols that avoid heavy metals or strong, non-recyclable acids is a key goal. Research into solid acid catalysts or performing reactions in greener solvents like water or ionic liquids represents a significant step forward in the sustainable synthesis of isatin derivatives. nih.gov

Synthesis of Key Intermediates and Analogues for Derivatization

The synthesis of this compound relies on the availability of a specifically substituted aniline precursor. Furthermore, the isatin scaffold itself is a versatile platform for creating a library of analogues through derivatization, primarily at the N-1 position.

The foundational step for synthesizing the target molecule is the preparation of the corresponding isonitrosoacetanilide intermediate. This is typically achieved through the reaction of the appropriate substituted aniline with chloral hydrate and hydroxylamine hydrochloride. researchgate.netdergipark.org.tr For this compound, the required starting material is 4-chloro-2-nitroaniline .

The general two-step synthesis proceeds as follows:

Amidation: 4-chloro-2-nitroaniline reacts with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution to form the intermediate, 2-(hydroxyimino)-N-(4-chloro-2-nitrophenyl)acetamide. researchgate.netatlantis-press.com

Cyclization: This intermediate is then cyclized using a strong acid, typically concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent to yield the final product, this compound. researchgate.netatlantis-press.com

Once synthesized, the isatin core can be readily functionalized. A common strategy is the N-alkylation of the indole (B1671886) nitrogen. This is often accomplished under phase transfer catalysis (PTC) conditions, which are efficient for reacting a water-soluble base with an organic-soluble substrate. researchgate.net For example, reacting this compound with an alkyl halide (e.g., propargyl bromide or benzyl chloride) in the presence of a base like potassium carbonate and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) would yield N-substituted analogues. researchgate.net These derivatization reactions are crucial for exploring the structure-activity relationships of isatin-based compounds.

Table 2: Synthesis of N-Alkylated Isatin Analogues via Phase Transfer Catalysis

Reagent 1 Reagent 2 Base / Catalyst Solvent Product
5-Chloro-1H-indole-2,3-dione Propargyl bromide K₂CO₃ / TBAB DMF 5-Chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione researchgate.net
5-Chloro-1H-indole-2,3-dione Benzyl chloride K₂CO₃ / TBAB DMF 1-Benzyl-5-chloroindoline-2,3-dione

Chemical Reactivity and Transformation of the 5 Chloro 7 Nitro 1h Indole 2,3 Dione Core

Reactions at the Carbonyl Groups (C-2 and C-3)

The indole-2,3-dione (isatin) core contains two carbonyl groups with different chemical environments. The C-3 carbonyl exhibits ketonic character, while the C-2 carbonyl is part of an amide linkage, rendering them chemically distinct.

The C-3 carbonyl group is highly electrophilic and readily participates in nucleophilic addition and condensation reactions. This reactivity is a hallmark of the isatin (B1672199) scaffold. For instance, in a closely related analogue, 5-chloro-1H-indole-2,3-dione, the C-3 carbonyl smoothly reacts with 4-substituted thiosemicarbazides in an ethanol (B145695) medium to yield a series of 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones. researchgate.net This type of condensation reaction is fundamental to the derivatization of the isatin core. researchgate.net

The reaction involves the nucleophilic attack of the primary amine of the thiosemicarbazide (B42300) on the C-3 keto-carbonyl, followed by dehydration to form the corresponding C=N bond. researchgate.net The resulting thiosemicarbazone derivatives are of significant interest in medicinal chemistry. researchgate.net

Table 1: Synthesis of 3-Thiosemicarbazone Derivatives from 5-Chloro-1H-indole-2,3-dione

Reactant 1 Reactant 2 (4-substituted thiosemicarbazide) Product
5-Chloro-1H-indole-2,3-dione 4-Methylthiosemicarbazide 5-Chloro-3-(4-methylthiosemicarbazono)-1H-indol-2-one
5-Chloro-1H-indole-2,3-dione 4-Ethylthiosemicarbazide 5-Chloro-3-(4-ethylthiosemicarbazono)-1H-indol-2-one
5-Chloro-1H-indole-2,3-dione 4-Allylthiosemicarbazide 3-(4-Allylthiosemicarbazono)-5-chloro-1H-indol-2-one
5-Chloro-1H-indole-2,3-dione 4-Propylthiosemicarbazide 5-Chloro-3-(4-propylthiosemicarbazono)-1H-indol-2-one

Data sourced from studies on 5-chloro-1H-indole-2,3-dione, a direct precursor. researchgate.net

In contrast to the C-3 position, the C-2 carbonyl group exhibits significantly lower reactivity towards nucleophiles. This is because it is an amide carbonyl, and the lone pair of electrons on the adjacent N-1 nitrogen atom participates in resonance, reducing the electrophilicity of the C-2 carbon. Consequently, reactions such as nucleophilic addition at C-2 are less common and typically require more forcing conditions or highly reactive reagents compared to those at C-3.

Reactions at the Nitrogen Atom (N-1)

The N-1 position of the indole (B1671886) nucleus possesses an acidic proton that can be readily removed by a base, facilitating a variety of substitution reactions.

The nitrogen atom at the N-1 position can be functionalized through N-alkylation and N-acylation reactions. These transformations typically proceed via the deprotonation of the indole N-H using a suitable base to form a nucleophilic indolide anion. researchgate.netbeilstein-journals.org The presence of electron-withdrawing groups on the benzene (B151609) ring, such as the chloro and nitro groups in the target compound, increases the acidity of the N-H proton, thereby facilitating its removal.

N-Alkylation: The generated anion can subsequently react with various electrophilic alkylating agents, such as alkyl halides or tosylates, to yield N-1 alkylated derivatives. beilstein-journals.orgnih.gov Common conditions involve using bases like sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) or potassium carbonate (K2CO3) in dimethylformamide (DMF). beilstein-journals.orgcore.ac.uknih.gov

N-Acylation: Similarly, N-acylation can be achieved by treating the indolide anion with an acylating agent like an acyl chloride or by using coupling agents. Methods for the N-acylation of indoles with carboxylic acids using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) have been reported to give high yields, particularly when electron-withdrawing groups are present at the C-5 position. researchgate.net Another mild and efficient method involves the use of thioesters as a stable acyl source in the presence of a base like cesium carbonate (Cs2CO3). beilstein-journals.org

The N-alkylation and N-acylation reactions provide a direct and versatile route to a wide array of N-substituted 5-chloro-7-nitro-1H-indole-2,3-dione derivatives. nih.govnih.gov The choice of the alkylating or acylating agent allows for the introduction of diverse functional groups at the N-1 position, which can be used to modulate the molecule's properties. nih.gov For example, acylation of a related indole with chloroacetyl chloride yields an N-chloroacetyl derivative, which can serve as a precursor for further substitutions by reacting with amines, thiols, or other nucleophiles. nih.gov

Table 2: General Conditions for N-Substitution of Indole Derivatives

Reaction Type Reagents Base Solvent
N-Alkylation Alkyl Halides (e.g., R-Br, R-I) NaH, K2CO3 THF, DMF
N-Acylation Acyl Chlorides (e.g., R-COCl) NaH, Pyridine DMF, CH2Cl2
N-Acylation Carboxylic Acids (R-COOH) DCC, DMAP Dichloromethane
N-Acylation Thioesters (R-CO-SR') Cs2CO3 Xylene

Data synthesized from general methods for indole functionalization. researchgate.netbeilstein-journals.orgbeilstein-journals.orgnih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Benzene Ring

The substitution pattern on the benzene portion of this compound makes its aromatic reactivity complex. The ring is substituted with two strong electron-withdrawing groups (a nitro group at C-7 and a chloro group at C-5) in addition to the deactivating fused pyrrole-2,3-dione ring.

Electrophilic Aromatic Substitution: These combined electron-withdrawing effects strongly deactivate the benzene ring towards electrophilic aromatic substitution (EAS). msu.edu Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, which require the benzene ring to act as a nucleophile, are expected to be extremely sluggish or not occur at all under standard conditions. msu.edubyjus.com The ring is considered highly "electron-poor," making it a poor substrate for attack by electrophiles. youtube.com

Nucleophilic Aromatic Substitution: Conversely, the highly electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (NuAr). The presence of the potent electron-withdrawing nitro group at C-7 significantly activates the ring for attack by nucleophiles. Nucleophilic attack is strongly favored at positions ortho and para to the nitro group. In this molecule, the C-5 position, which bears the chloro substituent, is ortho to a potential attack site (C-6) and is activated by the C-7 nitro group. Therefore, it is plausible that a strong nucleophile could displace the chloride at the C-5 position. The nitro group itself could also potentially be displaced under certain nucleophilic conditions.

Influence of Chloro and Nitro Groups on Ring Reactivity

The chemical personality of the this compound molecule is profoundly shaped by the presence of the chloro and nitro substituents on its benzene ring. Both groups are strongly electron-withdrawing, a characteristic that significantly impacts the reactivity of the entire isatin system. researchgate.netquora.com

The primary effect of these substituents is the pronounced increase in the electrophilicity of the C3-carbonyl carbon. researchgate.net Halogens, like chlorine, exert a dual electronic effect: they withdraw electrons through the inductive effect (σ-bond) and donate electrons through resonance (+M effect). researchgate.net However, for halogens, the inductive effect is dominant, resulting in a net electron withdrawal from the aromatic ring. researchgate.net The nitro group (-NO2) is an even more potent electron-withdrawing group, acting through both a strong inductive effect and a powerful resonance effect (-M effect), which delocalizes electron density away from the ring. researchgate.netquora.com

When positioned at the C5 and C7 locations, these groups collectively reduce the electron density across the aromatic and heterocyclic rings. This electronic depletion makes the C3-ketone highly susceptible to nucleophilic attack. researchgate.net Consequently, this compound is expected to be more reactive towards nucleophiles compared to unsubstituted isatin or isatins bearing electron-donating groups. researchgate.netorganic-chemistry.org This enhanced reactivity is a critical factor in the diverse chemical transformations the molecule can undergo.

Ring Expansion and Rearrangement Reactions

The electrophilic nature of the C3-carbonyl group in isatin derivatives makes them ideal substrates for ring expansion reactions, which provide access to larger ring structures that are often challenging to synthesize through other methods. nih.gov A notable example is the reaction of isatins with diazomethanes, which can lead to the formation of quinoline (B57606) derivatives.

One efficient, metal-free, one-pot method involves the reaction of isatins with in situ generated α-aryldiazomethanes to produce viridicatin (B94306) alkaloids. organic-chemistry.org The proposed mechanism for this transformation begins with the nucleophilic addition of the diazomethane (B1218177) to the highly electrophilic C3-carbonyl of the isatin. This is followed by a cyclization and subsequent rearrangement, driven by the expulsion of dinitrogen gas, which expands the five-membered pyrrolidone ring into a six-membered piperidinone system, ultimately leading to the aromatic quinolin-2-one core after aromatization. organic-chemistry.org

While specific studies on the ring expansion of this compound are not widely documented, the strong electron-withdrawing properties of the chloro and nitro groups would be expected to facilitate the initial nucleophilic attack by the diazomethane, potentially enhancing the reaction rate. researchgate.netorganic-chemistry.org However, these same groups might also influence the migratory aptitude of the adjacent atoms during the rearrangement step. Research has shown that isatins with electron-withdrawing groups are generally effective in these reactions. organic-chemistry.org

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, are a cornerstone of modern synthetic chemistry. The unique reactivity of the isatin scaffold makes it a valuable component in various MCRs. The enhanced electrophilicity of the C3-carbonyl in this compound makes it a prime candidate for such reactions. nih.gov

These reactions often leverage the C3-carbonyl for an initial condensation or addition step, which then triggers a cascade of subsequent reactions. MCRs involving isatins are frequently used to construct complex heterocyclic architectures, particularly spirocyclic systems. nih.govnih.gov

Synthesis of Spirocyclic Derivatives

Spirocyclic compounds, characterized by two rings connected through a single shared atom, are prevalent in many natural products and pharmacologically active molecules. nih.govnih.gov The C3-carbon of isatin is a common spiro-center, and numerous MCRs have been developed to synthesize spirooxindoles. nih.gov

A prominent strategy involves the three-component reaction of an isatin, an amino acid, and a dipolarophile. researchgate.net In this process, the isatin and amino acid first condense to form an azomethine ylide in situ. This 1,3-dipole is then trapped by a dipolarophile, such as a chalcone (B49325) or a maleimide, in a [3+2] cycloaddition reaction to furnish a spiro-pyrrolidine-oxindole derivative. researchgate.net The reaction is typically stereoconservative and regioselective. researchgate.net Given the reactivity of the this compound, it would serve as an excellent starting material for generating the necessary azomethine ylide for these transformations.

Table 2: Example of a Three-Component Reaction for Spirooxindole Synthesis

Component 1 Component 2 Component 3 (Dipolarophile) Resulting Core Structure
Isatin (e.g., 5-chloro-7-nitroisatin) Amino Acid (e.g., Phenylalanine) Chalcone (e.g., 2-acetyl phenothiazine (B1677639) derived) Spiro[indole-3,2'-pyrrolidine] researchgate.net
Isatin Sarcosine But-2-ynedioates Spiro[indole-3,2'-pyrrolidine] nih.gov

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful pericyclic reaction that involves a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgnumberanalytics.com It is a cornerstone of heterocyclic synthesis and is particularly relevant to the chemistry of this compound. As mentioned, the reaction of isatins with amino acids generates an azomethine ylide, which is a classic 1,3-dipole. researchgate.netchesci.com

This in situ generated dipole, featuring a delocalized 4π-electron system over three atoms, readily reacts with various dipolarophiles (e.g., activated alkenes) in a concerted [π4s + π2s] cycloaddition. researchgate.netchesci.com This reaction provides a highly efficient and stereoselective route to complex spiro-pyrrolidinyl oxindoles. Research on 5-chloroisatin (B99725) derivatives has demonstrated their use in 1,3-dipolar cycloadditions with nitrile oxides to create novel heterocyclic structures. researchgate.net The electron-withdrawing nature of the chloro and nitro groups on the this compound core would classify the derived azomethine ylide as a HOMO-controlled (or nucleophilic) dipole, which reacts readily with electron-deficient (electrophilic) alkenes. wikipedia.org This predictable reactivity allows for the rational design of complex molecular architectures.

Advanced Spectroscopic and Crystallographic Investigations of 5 Chloro 7 Nitro 1h Indole 2,3 Dione and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. Through one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete atomic connectivity and infer stereochemical relationships.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each unique nucleus within a molecule. While specific experimental data for 5-chloro-7-nitro-1H-indole-2,3-dione is not extensively published, its spectral characteristics can be reliably predicted based on data from its parent compound, 5-chloroisatin (B99725), and established substituent effects. nih.govpdx.edu

The ¹H NMR spectrum of an isatin (B1672199) derivative typically shows signals for the N-H proton and the aromatic protons. The N-H proton signal is usually a broad singlet, its chemical shift being sensitive to solvent and concentration. The aromatic region of this compound is expected to show two protons. The proton at the C4 position and the proton at the C6 position will appear as distinct signals. Due to the strong electron-withdrawing effects of the nitro group at C7 and the chloro group at C5, these aromatic protons would be significantly deshielded and thus shifted downfield compared to unsubstituted isatin.

The ¹³C NMR spectrum provides information on each carbon atom. The spectrum of this compound would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbons, C2 and C3, are the most downfield, typically appearing in the 160-190 ppm region. auremn.org The chemical shifts of the aromatic carbons are influenced by the substituents. The presence of the electronegative chlorine atom at C5 and the strongly electron-withdrawing nitro group at C7 would cause a significant downfield shift for C5 and C7 and also influence the shifts of the other carbons in the benzene (B151609) ring (C3a, C4, C6, C7a). researchgate.net

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 5-Chloroisatin Note: This data serves as a basis for predicting the spectrum of the 5-chloro-7-nitro derivative.

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N1-H ~11.0 (broad s) -
C2 - ~183
C3 - ~159
C4 ~7.6 (d) ~125
C5 - ~128
C6 ~7.5 (dd) ~138
C7 ~6.9 (d) ~112
C3a - ~118

Data inferred from public chemical databases and literature on substituted isatins. nih.gov

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling interactions. For this compound, a COSY spectrum would show a cross-peak between the protons at C4 and C6, confirming their vicinity on the aromatic ring, assuming a significant coupling constant between them.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the ¹H signal for the C4 proton to the ¹³C signal of the C4 carbon, and likewise for the C6 proton and carbon. This is a powerful tool for assigning the carbons in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). It is crucial for piecing together the molecular skeleton. For the target molecule, key HMBC correlations would be expected between:

The N1-H proton and the carbonyl carbons (C2, C3) as well as the quaternary carbons C7a and C3a.

The C4 proton and carbons C3, C5, C6, and C7a.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Molecular Structure

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. orientjchem.org

For this compound, the FT-IR spectrum would be dominated by characteristic absorption bands. The key vibrations include:

N-H Stretch: A broad band typically in the region of 3200-3400 cm⁻¹, indicative of the amine group, often involved in hydrogen bonding in the solid state. rsc.org

C=O Stretches: Two distinct and strong absorption bands for the dicarbonyl system. The C2-ketone carbonyl usually appears at a higher wavenumber (around 1750-1770 cm⁻¹) than the C3-amide carbonyl (around 1730-1750 cm⁻¹). researchgate.net

NO₂ Stretches: The nitro group gives rise to two prominent bands: an asymmetric stretching vibration (νₐₛ) typically between 1500 and 1580 cm⁻¹ and a symmetric stretching vibration (νₛ) between 1300 and 1370 cm⁻¹. orientjchem.org

C-Cl Stretch: A band in the lower frequency region of the fingerprint, typically around 600-800 cm⁻¹.

C=C Aromatic Stretches: Multiple bands in the 1450-1620 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum. The symmetric nitro stretch and aromatic ring vibrations are often strong in the Raman spectrum.

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound (Predicted)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch 3200 - 3400
C=O (Ketone, C2) Stretch 1750 - 1770
C=O (Amide, C3) Stretch 1730 - 1750
C=C (Aromatic) Stretch 1450 - 1620
NO₂ Asymmetric Stretch 1500 - 1580
NO₂ Symmetric Stretch 1300 - 1370
C-N Stretch 1300 - 1350

Data based on characteristic frequencies for substituted isatins and nitroaromatic compounds. nih.govorientjchem.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of a compound. nih.gov The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure.

For this compound (C₈H₃ClN₂O₄), the monoisotopic mass would be precisely determined by HRMS. The fragmentation under electron impact (EI) ionization would likely follow pathways characteristic of isatin and nitroaromatic compounds. researchgate.netresearchgate.net A plausible fragmentation pathway would begin with the molecular ion [M]⁺• and proceed through successive losses of neutral molecules:

Loss of CO: Isatins characteristically lose a molecule of carbon monoxide from the C2 position, a process known as decarbonylation, to yield a highly conjugated ion.

Second Loss of CO: This can be followed by the loss of the second carbonyl group.

Loss of Nitro Group Components: The nitro group can be lost as NO₂ or NO.

Loss of Chlorine: The chlorine atom can be expelled as a radical.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

Ion Formula Lost Fragment(s) Predicted m/z (for ³⁵Cl)
[C₈H₃³⁵ClN₂O₄]⁺• (Molecular Ion) - 225.97
[C₇H₃³⁵ClN₂O₃]⁺• CO 197.98
[C₇H₃³⁵ClN₂O₂]⁺• CO, NO 167.98
[C₈H₃³⁵ClN₂O₂]⁺• O₂ 193.98
[C₈H₃³⁵ClN₂O₃]⁺• O 209.98

Fragmentation pathways are predictive and based on known patterns for related structures. researchgate.netlibretexts.org

Single-Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, extensive data exists for highly analogous compounds, such as 5,7-dichloro-1H-indole-2,3-dione, which serves as an excellent model. researchgate.net

The crystal structure of an isatin derivative typically reveals a nearly planar molecule. researchgate.netresearchgate.net The indole (B1671886) ring system, including the two carbonyl groups, forms a rigid plane. In the solid state, isatin molecules commonly form centrosymmetric dimers through intermolecular hydrogen bonds. Specifically, the N-H group of one molecule acts as a hydrogen bond donor to the C3-carbonyl oxygen of a neighboring molecule (N-H···O=C). researchgate.net

These dimers can then arrange into stacks or layers, often stabilized by π-π stacking interactions between the aromatic rings of adjacent dimers. For this compound, one would also expect to see potential short contacts involving the chlorine and nitro group atoms, which could further influence the crystal packing.

Table 4: Representative Crystallographic Data for 5,7-Dichloro-1H-Indole-2,3-Dione

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.0789 (17)
b (Å) 4.9866 (8)
c (Å) 15.049 (2)
β (°) 108.041 (7)
Volume (ų) 790.5 (2)
Z (molecules/unit cell) 4

Data from Golen, J. A., & Manke, D. R. (2016). 5,7-Dichloro-1H-indole-2,3-dione. IUCrData, 1, x161510. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties

UV-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The parent compound, 1H-indole-2,3-dione (isatin), typically displays multiple absorption bands in the UV-Vis spectrum. researchgate.netnist.gov These correspond to π → π* transitions within the aromatic system and n → π* transitions involving the lone pair electrons on the carbonyl oxygens. researchgate.net

The introduction of a chloro group at the C5 position and a nitro group at the C7 position would be expected to significantly alter the electronic spectrum. Both are electron-withdrawing groups that extend the conjugation of the π-electron system. This typically leads to a bathochromic (red) shift of the π → π* absorption bands to longer wavelengths. The strong electron-withdrawing nature of the nitro group, in particular, often results in intense charge-transfer bands. rsc.orgrsc.org

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. The parent isatin molecule is known to be largely non-fluorescent or very weakly fluorescent in solution, a phenomenon that may be attributed to efficient intersystem crossing or other non-radiative decay pathways. researchgate.net Therefore, significant fluorescence emission is generally not expected from this compound, although the specific substituent effects could potentially modulate its photophysical properties.

Table 5: UV-Visible Absorption Maxima (λₘₐₓ) for 1H-Indole-2,3-Dione

Wavelength (nm) Transition Type (Assignment)
~242 π → π* (Aromatic Ring)
~302 π → π* (Carbonyl)

Data from photophysical studies of 1H-indole-2,3-dione. researchgate.net For the 5-chloro-7-nitro derivative, these peaks are expected to be red-shifted.

Computational and Theoretical Studies on 5 Chloro 7 Nitro 1h Indole 2,3 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and geometry of molecules. researchgate.net For 5-chloro-7-nitro-1H-indole-2,3-dione, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in determining its optimized molecular geometry. researchgate.net These calculations would provide precise bond lengths, bond angles, and dihedral angles, revealing the planarity of the indole (B1671886) ring system and the orientation of the chloro and nitro substituents. The electron-withdrawing nature of both the chlorine atom and the nitro group is expected to significantly influence the geometry and electronic distribution of the molecule. nih.gov

A hypothetical data table for the optimized geometrical parameters of this compound, as would be obtained from DFT calculations, is presented below.

ParameterValue
Bond Length (C-Cl)1.74 Å
Bond Length (C-N)nitro1.47 Å
Bond Length (N-O)nitro1.22 Å
Bond Angle (C-C-Cl)119.5°
Bond Angle (C-C-N)nitro118.0°
Dihedral Angle (Benzene-Pyrrole)~0°

Note: The values in this table are illustrative and would need to be confirmed by actual DFT calculations on this compound.

Frontier Molecular Orbital (FMO) theory is a powerful tool within the DFT framework for predicting the reactivity of a molecule. researchgate.net By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer the sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would likely be centered on the electron-deficient pyrrole (B145914) dione (B5365651) moiety and the nitro group.

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical descriptor of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The presence of the strong electron-withdrawing nitro and chloro groups is anticipated to lower the energy of the LUMO significantly, resulting in a relatively small HOMO-LUMO gap and indicating a high propensity for the molecule to accept electrons and participate in reactions with nucleophiles.

A summary of predicted FMO properties is provided in the table below.

ParameterPredicted Value/Location
HOMO EnergyLowered due to electron-withdrawing groups
LUMO EnergySignificantly lowered
HOMO-LUMO GapSmall, indicating high reactivity
HOMO LocalizationBenzene (B151609) ring
LUMO LocalizationPyrrole-dione ring and Nitro group

Mulliken population analysis is a method for assigning partial atomic charges, providing a quantitative picture of the electron distribution within a molecule. wikipedia.orgamazonaws.com For this compound, this analysis would likely reveal significant positive charges on the carbonyl carbons (C2 and C3) and the carbon attached to the nitro group (C7), making them susceptible to nucleophilic attack. The nitrogen and oxygen atoms of the nitro group, as well as the chlorine atom, would carry negative charges.

Complementing this, Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. For this molecule, the MEP map would show regions of negative potential (red/yellow) around the carbonyl oxygens and the nitro group, indicating their role as hydrogen bond acceptors. Regions of positive potential (blue) would be expected around the N-H proton and potentially on the aromatic protons, highlighting their susceptibility to deprotonation or interaction with nucleophiles.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide valuable insights into its conformational flexibility and its interactions with solvent molecules or biological macromolecules. acs.org MD simulations track the atomic motions of a system over time, governed by a force field that describes the inter- and intramolecular interactions.

An MD simulation of this compound in a solvent like water or DMSO would reveal the stability of its planar conformation and the nature of its solvation shell. acs.org It would also allow for the study of intermolecular interactions, such as hydrogen bonding between the N-H and carbonyl groups with solvent molecules. This information is crucial for understanding its solubility and transport properties.

Prediction of Spectroscopic Parameters from First-Principles Calculations

First-principles calculations, particularly DFT, can accurately predict various spectroscopic parameters, aiding in the experimental characterization of this compound. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n→π, π→π). The presence of the nitro and chloro substituents is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted isatin (B1672199).

Furthermore, DFT calculations can predict the vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. This allows for a detailed assignment of the vibrational modes to specific functional groups and motions within the molecule.

Spectroscopic ParameterPredicted Feature
UV-Vis (λmax)Bathochromic shift due to substituents
IR (C=O stretch)High frequency, influenced by electron withdrawal
IR (N-O stretch)Characteristic strong absorptions for the nitro group
13C NMR (C2, C3)Downfield shift due to deshielding

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, DFT calculations can be employed to map the potential energy surface of its reactions, such as nucleophilic addition to the carbonyl groups or substitution reactions on the aromatic ring. By locating transition states and calculating activation barriers, one can predict the most favorable reaction pathways and the regioselectivity of the reactions. This is particularly useful for understanding its synthetic transformations and potential metabolic pathways.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. jocpr.comnih.gov For a series of related indole-2,3-dione derivatives, including this compound, QSPR models can be developed to predict properties such as solubility, lipophilicity (logP), and melting point. nih.govmdpi.com

These models typically use a variety of molecular descriptors, including topological, electronic, and steric parameters, which can be calculated computationally. A QSPR model could, for instance, correlate the electronic properties derived from DFT calculations (like HOMO/LUMO energies and atomic charges) with the observed properties, providing a predictive tool for designing new derivatives with desired attributes.

Applications in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

5-Chloro-7-nitro-1H-indole-2,3-dione serves as a valuable starting material in organic synthesis. imist.maresearchgate.net Its utility stems from the reactive carbonyl groups at the C2 and C3 positions and the potential for substitution at the N1 position. These features allow for its elaboration into a variety of more complex heterocyclic structures.

Precursor for Diverse Heterocyclic Systems (e.g., Oxindoles, Quinolinones)

The indole-2,3-dione core is a key precursor for a multitude of heterocyclic systems. While direct synthesis examples for this compound are specific, the general reactivity of the closely related 5-chloroisatin (B99725) is well-documented for creating diverse heterocyclic compounds. researchgate.net Reactions often target the reactive ketone at the C3 position and the lactam nitrogen (N1). For instance, N-alkylation of 5-chloroisatin using various halogenated compounds under phase transfer catalysis (PTC) conditions is a common strategy to introduce diverse functionalities. imist.maresearchgate.net

This functionalization is a critical step toward synthesizing more complex molecules. For example, the synthesis of various N-alkylated 5-chloroisatins has been achieved with good yields. researchgate.net These derivatives are, in turn, valuable intermediates for producing a range of heterocyclic and carbocyclic compounds through reactions like cycloadditions and cyclocondensations. researchgate.net

Synthesis of Poly-Indole Systems and Hybrid Molecules

The indole (B1671886) nucleus is a fundamental component in the development of poly-indole systems and hybrid molecules. Polyindoles, which are polymers derived from indole monomers, exhibit unique electrochemical and physical properties, making them suitable for various applications. researchgate.netias.ac.in The synthesis of these polymers can be achieved through chemical or electrochemical oxidative polymerization. ias.ac.in While the direct use of this compound in polymerization is not extensively detailed, its derivatives can be designed to act as monomers for such systems.

Furthermore, the concept of creating hybrid molecules by linking the indole scaffold to other pharmacologically active moieties is a prominent strategy in drug discovery. nih.govresearchgate.net For example, 3-nitroindole derivatives can be used to construct pyrrolo[3,4-b]indole (B14762832) structures. nih.gov Similarly, isatin-hydrazone derivatives are synthesized to create complex molecules with potential biological activities. mdpi.com The this compound scaffold, with its multiple reaction sites, is a prime candidate for constructing such hybrid systems.

Development of Novel Chromophores and Dyes Incorporating the Indole-2,3-Dione Moiety

Dyes are colored compounds that absorb light in the visible spectrum, a property conferred by the presence of a chromophore within a conjugated system of alternating single and double bonds. nih.gov The indole-2,3-dione structure, with its inherent conjugated system, can act as a chromophore. The introduction of substituents like nitro and chloro groups, which are strong electron-withdrawing groups, can modulate the electronic properties and, consequently, the color of the resulting dye.

The synthesis of novel chromophores often involves multicomponent reactions to build complex functional π-systems. nih.gov Indolone-based merocyanine (B1260669) dyes, for instance, are known for their interesting photophysical properties. nih.gov By functionalizing the this compound core, it is possible to develop new dyes with tailored absorption and emission characteristics for applications in materials science, such as in optoelectronic devices.

Integration into Polymeric Materials and Supramolecular Assemblies

The incorporation of specific molecular units into larger macromolecular structures like polymers and supramolecular assemblies can impart novel functions to the resulting material. The indole-2,3-dione moiety can be integrated into polymer backbones or as pendant groups. Polyindoles, for example, are synthesized via oxidative polymerization of indole monomers and can be used as heterogeneous catalysts. ias.ac.in

Supramolecular assemblies are formed through non-covalent interactions, such as hydrogen bonding. In the solid state, isatin (B1672199) derivatives are known to form dimers through N-H···O hydrogen bonds. researchgate.net The specific substituents on the indole ring can influence these intermolecular interactions, guiding the self-assembly into well-defined architectures. This controlled organization is crucial for the development of functional materials with applications in areas like electronics and sensing.

Catalytic Applications of this compound Derivatives (e.g., as Ligands or Organocatalysts)

Derivatives of indole have been explored for their catalytic activity. For instance, polyindole has been demonstrated to function as a recyclable, heterogeneous catalyst for the synthesis of 3,3'-arylmethylene-bis-1H-indole derivatives. researchgate.netias.ac.in The catalytic performance is attributed to the polymer's unique electronic and structural properties.

Furthermore, the isatin scaffold can be modified to create ligands for metal-catalyzed reactions or to act as organocatalysts. The nitrogen and oxygen atoms in the indole-2,3-dione core can coordinate with metal centers, making its derivatives potential ligands in coordination chemistry. By introducing specific functional groups, it is possible to design catalysts for a range of organic transformations.

Corrosion Inhibition Studies Using Functionalized Isatins

Organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, are effective corrosion inhibitors for metals in acidic environments. mdpi.com Derivatives of isatin have been investigated for their ability to protect mild steel from corrosion.

A study on a derivative of 5-chloroisatin, specifically 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione, demonstrated its effectiveness as a corrosion inhibitor for mild steel in a 1M H3PO4 solution. researchgate.net The inhibitor's efficacy reached 91% at a concentration of 10⁻³M. researchgate.net Electrochemical studies, including Tafel polarization and electrochemical impedance spectroscopy, revealed that the compound acts as a mixed-type inhibitor, meaning it affects both the anodic and cathodic corrosion reactions. researchgate.net The inhibition mechanism involves the adsorption of the organic molecule onto the steel surface, forming a protective barrier. mdpi.comresearchgate.net The adsorption was found to follow the Langmuir isotherm model, and thermodynamic parameters suggested a chemisorption mechanism. researchgate.net

Table of Synthesized 5-Chloroisatin Derivatives and their Applications

Compound NameApplication/Reaction TypeReference
N-alkylated 5-chloroisatinsIntermediates for heterocyclic synthesis researchgate.net
5-chloro-1-(prop-2-ynyl)indoline-2,3-dioneIntermediate for cycloaddition reactions researchgate.net
5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dioneCorrosion inhibitor for mild steel researchgate.net
5-chloro-1H-indole-2,3-dione 3-thiosemicarbazonesInvestigated for chemotherapeutic activities researchgate.net

Fluorescent Sensors and Other Analytical Applications

The isatin core is a versatile platform for the development of chemosensors due to its rigid structure and the presence of functionalities that can be readily modified to incorporate specific recognition moieties and signaling units. Derivatives of isatin, particularly Schiff bases, have been widely investigated as fluorescent probes for the detection of various metal ions and anions. The general principle behind these sensors involves a change in their photophysical properties, such as fluorescence intensity ("turn-on" or "turn-off" mechanisms) or emission wavelength, upon selective binding to a target analyte.

Although no direct studies on the fluorescent properties of this compound were identified, research on related nitro-substituted and halogenated isatin derivatives provides some context. For instance, the nitro group is a well-known electron-withdrawing group that can influence the electronic and photophysical properties of a molecule, potentially leading to quenching of fluorescence. Conversely, the strategic placement of substituents can sometimes lead to the development of "turn-on" fluorescent sensors where fluorescence is enhanced upon analyte binding.

The broader class of isatin derivatives has been successfully employed in various analytical applications. For example, 5-nitroisatin (B147319) is utilized in certain analytical methods for the detection of nitro compounds. Furthermore, Schiff base derivatives of isatin have been developed as colorimetric and fluorescent sensors for a range of metal ions, including Fe³⁺, Cu²⁺, and others. These sensors operate through the coordination of the metal ion with the Schiff base ligand, leading to a detectable optical response.

Despite the extensive research into the analytical applications of the isatin family, specific data detailing the use of this compound as a fluorescent sensor or in any other analytical application, including detailed research findings or data suitable for tabular presentation, is not available in the consulted scientific literature. Further empirical investigation would be required to determine the fluorescent properties and potential analytical applications of this specific compound.

Conclusion and Future Research Directions in 5 Chloro 7 Nitro 1h Indole 2,3 Dione Chemistry

Summary of Current Understanding and Key Findings

5-Chloro-7-nitro-1H-indole-2,3-dione, also known as 5-chloro-7-nitroisatin, belongs to the isatin (B1672199) family, a class of heterocyclic compounds recognized for their broad spectrum of biological activities and as versatile synthetic intermediates. nih.gov The core structure consists of an indole (B1671886) nucleus with a chlorine atom at the C-5 position and a nitro group at the C-7 position. The carbonyl group at C-3 imparts a high degree of reactivity, making it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, including spiro derivatives. nih.gov

The introduction of the chloro and nitro substituents significantly influences the electron density of the aromatic ring, thereby affecting its reactivity and potential biological interactions. Research has shown that substitutions on the isatin ring are crucial for modulating its chemical and pharmacological properties. For instance, halogenated derivatives, such as those with a chloro group at the C-5 position, have demonstrated notable potency in various biological assays. nih.gov

Unexplored Synthetic Routes and Methodologies for Enhanced Efficiency

Exploring alternative starting materials and reagents is another promising direction. For example, the development of synthetic routes from readily available anilines could offer a more economical and scalable approach. luc.edu Furthermore, the application of modern synthetic techniques such as microwave-assisted synthesis, which has been shown to be effective for other isatin derivatives, could significantly enhance the efficiency of its production. nih.gov The investigation of palladium-catalyzed cross-coupling reactions, which have been successfully employed for the synthesis of other complex azaindole derivatives, could also open new pathways to functionalized 5-chloro-7-nitroisatins. researchgate.netnih.gov

Investigation of Novel Reactivity Patterns and Unconventional Transformations

The unique electronic properties of this compound suggest that it may exhibit novel reactivity patterns. The electron-withdrawing nature of the chloro and nitro groups can activate the carbonyl groups and the aromatic ring towards specific transformations. Future studies should aim to explore unconventional reactions that are not typically observed with standard isatins.

For instance, the investigation of its behavior in multicomponent reactions could lead to the rapid assembly of complex molecular architectures. nih.gov Additionally, its potential as a dienophile or dipolarophile in cycloaddition reactions warrants further exploration, a strategy that has proven fruitful for other isatin derivatives. researchgate.netinternationaljournalssrg.org The development of new catalytic systems that can selectively engage with the different reactive sites of the molecule would be a significant advancement.

Advanced Computational Chemistry for Predictive Modeling and Design

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for understanding the structure, reactivity, and properties of molecules like this compound. internationaljournalssrg.org Future research should leverage advanced computational methods to:

Predict Reactivity and Regioselectivity: DFT calculations can elucidate the mechanisms of reactions and predict the most likely outcomes, guiding synthetic efforts and minimizing trial-and-error experimentation. internationaljournalssrg.org

Design Novel Derivatives: Computational screening can be used to design new derivatives with enhanced properties for specific applications. For example, by modeling the interaction of various substituted 5-chloro-7-nitroisatins with biological targets, it may be possible to design more potent and selective therapeutic agents. nih.gov

Elucidate Spectroscopic Properties: Computational methods can aid in the interpretation of experimental spectroscopic data (NMR, IR), providing a more detailed understanding of the molecule's structure and electronic environment. researchgate.net

By integrating computational modeling with experimental work, researchers can accelerate the discovery and development of new chemistry and applications related to this compound.

Emerging Applications in Nanoscience and Advanced Functional Materials

The potential applications of this compound extend beyond its traditional role as a synthetic intermediate. Its rigid, planar structure and the presence of heteroatoms make it an attractive building block for the construction of advanced functional materials. Future research could explore its incorporation into:

Organic Semiconductors: The electron-accepting nature of the molecule suggests its potential use in organic electronic devices.

Fluorescent Sensors: Isatin derivatives have been investigated as fluorescent sensors. nih.gov The specific substitution pattern of this compound may lead to unique photophysical properties, making it a candidate for the development of novel chemosensors.

Nanoparticles and Nanomaterials: The molecule could be used to functionalize nanoparticles, imparting specific properties or enabling their use in targeted applications.

A systematic investigation into the material properties of this compound and its derivatives is a largely unexplored but potentially fruitful area of research.

Sustainable and Environmentally Benign Chemical Processes for Large-Scale Production

For any chemical compound to find widespread application, the development of sustainable and cost-effective large-scale production methods is crucial. Future research should focus on creating "green" synthetic processes for this compound. This includes:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or ionic liquids.

Catalytic Processes: Developing highly efficient and recyclable catalysts to minimize waste and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

The development of such processes would not only be environmentally responsible but would also enhance the economic viability of this compound for various industrial applications. For instance, methods involving the oxidation of indole derivatives using molecular oxygen as the oxidizing agent represent a more environmentally benign approach. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.